molecular formula C14H13NO B3343127 Methanone, (2-amino-3-methylphenyl)phenyl- CAS No. 5054-32-0

Methanone, (2-amino-3-methylphenyl)phenyl-

Cat. No.: B3343127
CAS No.: 5054-32-0
M. Wt: 211.26 g/mol
InChI Key: FBWIBFRRBJHQTK-UHFFFAOYSA-N
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Description

Contextual Significance of Aminoaryl Ketones in Organic Chemistry

Aminoaryl ketones, and specifically 2-aminobenzophenones, are a class of organic compounds of paramount importance as synthetic intermediates. nih.govasianpubs.org Their defining structural feature—a ketone linking two aryl rings, with an amino group positioned ortho to the carbonyl on one of the rings—provides a unique combination of reactive sites. This arrangement makes them exceptionally valuable synthons for the construction of a wide array of nitrogen-containing heterocyclic systems. asianpubs.org

These molecules serve as key precursors for pharmacologically significant classes, including quinolines, quinazolines, acridones, and, most notably, benzodiazepines. nih.gov The dual reactivity of the amino and carbonyl groups allows for cyclization reactions that form the core structures of these complex molecules. For instance, 2-amino-5-chlorobenzophenone (B30270) is a well-established starting material for the synthesis of several benzodiazepine (B76468) drugs, such as chlordiazepoxide and lorazepam. wikipedia.org The ability to readily access diverse heterocyclic scaffolds from aminoaryl ketones cements their status as indispensable building blocks in the fields of drug discovery and organic synthesis. nih.gov

Scope and Relevance of Methanone (B1245722), (2-amino-3-methylphenyl)phenyl- in Contemporary Chemical Research

Methanone, (2-amino-3-methylphenyl)phenyl-, also known as 2-benzoyl-6-methylaniline, is a specific example of a substituted 2-aminobenzophenone (B122507). While detailed research focusing exclusively on this compound is limited, its relevance is understood by examining the applications of its structural class. The strategic placement of the amino and methyl groups on the phenyl ring influences the electronic and steric properties of the molecule, making it a tailored building block for specific synthetic targets.

The primary role of compounds like (2-amino-3-methylphenyl)phenyl-methanone in contemporary research is as a precursor for creating more complex molecules, particularly heterocyclic and polycyclic aromatic compounds. The general class of 2-aminobenzophenones is widely explored for its potential in developing new therapeutic agents, with studies demonstrating antimitotic, antitumor, and anti-inflammatory properties within this family of molecules. nih.govhoffmanchemicals.com The specific substitution pattern of 2-benzoyl-6-methylaniline makes it a candidate for syntheses where steric control or modified electronic properties are desired to tune the biological activity or material characteristics of the final product.

Below are the key physical and chemical properties of the compound.

PropertyValueReference
CAS Number 5054-32-0 epo.org
Molecular Formula C₁₄H₁₃NO epo.org
Molecular Weight 211.26 g/mol epo.org
Melting Point 47-50 °C epo.org
IUPAC Name (2-amino-3-methylphenyl)(phenyl)methanone epo.org

The broader utility of the 2-aminobenzophenone scaffold, for which Methanone, (2-amino-3-methylphenyl)phenyl- is a representative example, is summarized below.

Application AreaExamples of Synthesized ScaffoldsResearch Focus
Heterocyclic Synthesis Benzodiazepines, Quinolines, Acridones, QuinazolinesDevelopment of novel synthetic methodologies and access to complex molecular architectures. nih.govasianpubs.org
Medicinal Chemistry Antimitotic agents, Antitumor agents, Anti-inflammatory compounds, CNS-active drugsDiscovery of new drug candidates by modifying the substitution patterns on the benzophenone (B1666685) core. nih.govhoffmanchemicals.com
Materials Science Precursors for polycyclic aromatic systemsInvestigation of novel materials with specific electronic or photophysical properties.

Historical Overview of Relevant Benzophenone Chemistry in Academic Research

The history of benzophenone chemistry is rooted in the foundational developments of organic synthesis in the 19th and 20th centuries. One of the earliest and most robust methods for synthesizing benzophenones is the Friedel-Crafts acylation, a reaction that involves the acylation of an aromatic ring with a benzoyl chloride in the presence of a Lewis acid catalyst. asianpubs.orghoffmanchemicals.com This method provided a general and reliable route to the core benzophenone structure.

The synthesis of amino-substituted benzophenones presented a greater challenge due to the reactivity of the amino group. Early strategies often involved the protection of an aniline's amino group, for example as a tosylamide, before performing the Friedel-Crafts reaction. Following the acylation, a deprotection step would reveal the desired 2-aminobenzophenone. An alternative historical route begins with anthranilic acid, which could be converted to its acid chloride (with the amino group protected) and subsequently used in a Friedel-Crafts reaction.

Over the decades, synthetic methodology has advanced significantly. Modern approaches to 2-aminobenzophenones include various palladium-catalyzed cross-coupling reactions, such as the addition of arylboronic acids to 2-aminobenzonitriles, which offer milder reaction conditions and broader functional group tolerance compared to the classical methods. nih.gov Other innovative strategies include the transformation of acyl hydrazides and the direct oxidation of readily available 2-arylindoles, demonstrating the continued evolution of synthetic approaches to this important class of compounds. nih.govasianpubs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-3-methylphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-6-5-9-12(13(10)15)14(16)11-7-3-2-4-8-11/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWIBFRRBJHQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484863
Record name Methanone, (2-amino-3-methylphenyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5054-32-0
Record name Methanone, (2-amino-3-methylphenyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methanone, 2 Amino 3 Methylphenyl Phenyl and Its Analogues

Classical and Contemporary Synthetic Routes to the Core Benzophenone (B1666685) Scaffold

The central challenge in synthesizing the target molecule lies in the efficient formation of the diaryl ketone core. This can be approached by forming one of the aryl-carbonyl bonds via acylation or by constructing the aryl-aryl bond through cross-coupling reactions.

The Friedel-Crafts acylation is a foundational and widely used method for preparing aryl ketones. nih.gov This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with a carboxylic acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.govkhanacademy.org For the synthesis of the 2-methyl-benzophenone core, the reaction would involve the acylation of toluene (B28343) with benzoyl chloride. chegg.comchegg.com

The choice of Lewis acid is critical; strong acids like aluminum chloride (AlCl₃) are common, but moderately active catalysts such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be effective, particularly at higher temperatures. researchgate.net The reaction mechanism proceeds through the formation of a reactive acylium ion, which then attacks the electron-rich aromatic ring of toluene. nih.govkhanacademy.org Due to the ortho-, para-directing nature of the methyl group on toluene, this reaction typically yields a mixture of isomers, ortho-methylbenzophenone and para-methylbenzophenone, which require separation. chegg.comchegg.com

Table 1: Representative Conditions for Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentCatalystKey ConditionsReference
TolueneBenzoyl ChlorideAluminum Chloride (AlCl₃)Standard electrophilic aromatic substitution conditions, requires separation of ortho and para isomers. chegg.com
BenzeneBenzoyl ChlorideFerric Chloride (FeCl₃)Requires high reaction temperatures for acceptable yields with moderately active catalysts. researchgate.net
p-XyleneAcetyl ChlorideAluminum Chloride (AlCl₃)Anhydrous conditions, followed by distillation for purification. researchgate.net

Subsequent nitration of the resulting 2-methyl-benzophenone followed by reduction would lead to the desired (2-amino-3-methylphenyl)phenyl-methanone. The classical nature of this approach makes it a robust, albeit sometimes low-yielding due to isomer formation, pathway to the core scaffold. wum.edu.pl

Modern synthetic chemistry offers powerful alternatives to classical methods through transition-metal-catalyzed cross-coupling reactions. These techniques provide highly efficient and selective pathways for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

One prominent method is the Suzuki-Miyaura coupling, which can be used to construct the benzophenone scaffold by reacting an acyl chloride with a boronic acid under palladium catalysis. mdpi.com For instance, the coupling of a 3-methyl-2-aminophenylboronic acid derivative with benzoyl chloride could directly form the target structure. Alternatively, coupling bromobenzophenone with an appropriate organoboron reagent can be employed. nih.gov

Another strategy involves the palladium-catalyzed addition of arylsulfinates to unprotected 2-aminobenzonitriles. mdpi.com This reaction proceeds via desulfination and addition, offering a direct route to o-aminobenzophenones from readily available starting materials. The reaction tolerates a wide range of functional groups, including halogens that can be used for further modifications. mdpi.com The Buchwald-Hartwig amination is another key cross-coupling reaction, often used to introduce the amino group onto a pre-formed benzophenone scaffold. nih.govijcrt.org

Table 2: Examples of Cross-Coupling Reactions for Benzophenone Synthesis

Reaction TypeElectrophileNucleophile/Coupling PartnerCatalyst SystemProduct TypeReference
Suzuki CouplingBromobenzoyl ChloridesPhenylboronic AcidsPd₂(dba)₃ / K₂CO₃Aryl Ketones mdpi.com
Palladium-Catalyzed Addition2-AminobenzonitrileSodium ArylsulfinatePd(OAc)₂ / bpyo-Aminobenzophenones mdpi.com
Buchwald-Hartwig AminationAryl HalidesBenzophenone Imine (Ammonia Surrogate)Palladium/Imidazolium Salt SystemsN-Aryl Primary Amines ijcrt.org

To improve efficiency, reduce waste, and simplify procedures, one-pot syntheses that combine multiple reaction steps in a single vessel have been developed. researchgate.net Such strategies are highly valuable for constructing complex molecules like substituted benzophenones.

For example, a one-pot palladium-catalyzed synthesis of o-aminobenzophenones has been reported, which combines the formation of the ketone and the presence of the amino group in a single procedure. mdpi.com Similarly, multi-component reactions, where three or more starting materials react to form a product that incorporates substantial parts of all initial molecules, represent a powerful one-pot approach. nih.govnih.gov A three-component, one-pot synthesis of 2-aminobenzo[b]thiophenes has been demonstrated, showcasing the potential for complex heterocycle formation in a single step. nih.gov While not directly yielding the target molecule, these methodologies highlight the potential for developing a streamlined, one-pot synthesis for (2-amino-3-methylphenyl)phenyl-methanone by combining, for instance, a Friedel-Crafts acylation and a subsequent amination or reduction step.

Functional Group Transformations and Derivatizations on the Methanone (B1245722), (2-amino-3-methylphenyl)phenyl- Scaffold

Once the core benzophenone scaffold is assembled, subsequent reactions are required to introduce and manipulate the necessary functional groups, particularly the amino group at the C2 position.

The introduction of the 2-amino group is a critical transformation. This can be achieved either by starting with a precursor already containing a nitrogen functionality (like a nitro or cyano group) or by direct amination of an appropriately activated benzophenone.

Reductive amination is a versatile method for converting a carbonyl group into an amine. wikipedia.org In the context of synthesizing the target molecule, a more relevant pathway is the reduction of a nitro group to an amine. If 2-methyl-5-nitrobenzophenone (B15312) is synthesized (e.g., via Friedel-Crafts acylation of 1-methyl-4-nitrobenzene), the nitro group can be readily reduced to the corresponding primary amine using various reducing agents.

Direct amination methods, such as the Buchwald-Hartwig amination, can install the amino group onto an aryl halide. nih.govijcrt.org For example, reacting (2-bromo-3-methylphenyl)phenyl-methanone with an ammonia (B1221849) equivalent under palladium catalysis would yield the desired product. Benzophenone imine is often used as a convenient ammonia surrogate in these reactions. ijcrt.org

Reductive amination, more broadly defined as the conversion of a ketone to an amine, involves the initial formation of an imine intermediate, which is then reduced. researchgate.netorgoreview.com This reaction is typically performed in one pot under neutral or weakly acidic conditions. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to not reduce the initial ketone but are reactive towards the intermediate imine/iminium ion. orgoreview.commasterorganicchemistry.com

Table 3: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey FeaturesReference
Sodium BorohydrideNaBH₄Can reduce both the starting carbonyl and the intermediate imine. masterorganicchemistry.com
Sodium CyanoborohydrideNaBH₃CNSelectively reduces imines in the presence of aldehydes/ketones; toxic. wikipedia.orgmasterorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃Less toxic alternative to NaBH₃CN; stable in acidic conditions and handles easily. orgoreview.commasterorganicchemistry.com
Catalytic HydrogenationH₂/CatalystCan be used for direct reductive amination with Pt, Pd, or Ni catalysts. wikipedia.org

Introduction and Manipulation of Amino Functionality

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group in (2-amino-3-methylphenyl)phenyl-methanone is nucleophilic and readily undergoes reactions such as acylation and alkylation. These transformations are fundamental in the synthesis of various derivatives, including many precursors for pharmacologically active compounds like benzodiazepines.

Acylation: The amino group can be acylated using acylating agents such as acid chlorides or anhydrides. For instance, the acylation of 2-amino-5-chlorobenzophenone (B30270) with cyclopropanecarbonyl chloride in the presence of triethylamine (B128534) is a key step in the synthesis of Prazepam. nih.gov Similarly, acetylation of the amino group is a common strategy, often employed for protection or to direct subsequent reactions. asianpubs.org These reactions typically proceed under standard conditions, often requiring a base to neutralize the acid byproduct.

Alkylation: The amino group can also be alkylated. One-pot alkylation-cyclization procedures have been developed for 2-aminobenzophenone (B122507) derivatives, highlighting the synthetic utility of this reaction. nih.gov For example, a reaction between a 2-aminobenzophenone, an alkylating agent, and a base can lead to N-alkylated products, which can be important intermediates for more complex molecules. nih.gov

A summary of representative nucleophilic substitution reactions on the amino group of 2-aminobenzophenone analogues is presented below.

Table 1: Nucleophilic Substitution Reactions on the Amino Group of 2-Aminobenzophenone Analogues

Starting MaterialReagent(s)Product TypeReference
2-Amino-5-chlorobenzophenoneCyclopropanecarbonyl chloride, TriethylamineN-Acylated nih.gov
2-HydrazobenzophenoneDiethyl bromomalonate, NaHN-Alkylated (followed by elimination) nih.gov
2-Aminobenzophenone derivativeChloroacetyl chlorideN-Acylated nih.gov
Protection and Deprotection Strategies for Amino Groups

Due to the reactivity of the amino group, particularly its susceptibility to oxidation and its interference in reactions targeting other parts of the molecule, protection and deprotection strategies are crucial. nih.gov

Carbamate (B1207046) Protection: A common method for protecting the amino group is the formation of a carbamate. For example, 2-aminobenzophenones can be protected with an isopropyl carbamate group. nih.gov This protection is robust enough to withstand various reaction conditions but can be removed effectively when needed. The deprotection of such carbamates is often achieved under acidic conditions, for instance, by refluxing in hydrochloric acid (HCl), to yield the free aminobenzophenone in high yield. nih.gov

Sulfonamide Protection: Another widely used strategy involves the formation of a sulfonamide, such as a tosyl (p-toluenesulfonyl) derivative. In several syntheses of 2-aminobenzophenones starting from anthranilic acid, the amino group is first protected with p-toluenesulfonyl chloride. asianpubs.orggoogle.com This protecting group is stable to vigorous conditions like Friedel-Crafts acylation. However, its removal requires harsh acidic conditions, such as treatment with concentrated sulfuric acid. asianpubs.org

The table below outlines common protection strategies for the amino group in 2-aminobenzophenone synthesis.

Table 2: Protection and Deprotection of Amino Groups in 2-Aminobenzophenone Synthesis

Protecting GroupIntroduction Reagent(s)Deprotection Condition(s)Reference
Isopropyl CarbamateIsopropyl Chloroformate, BaseRefluxing HCl nih.gov
p-Toluenesulfonyl (Tosyl)p-Toluenesulfonyl chloride, Na2CO3Concentrated H2SO4 asianpubs.orggoogle.com
AcetylAcetic anhydride or Acetyl chlorideAcidic or Basic Hydrolysis asianpubs.org

Reactions of the Ketone Moiety

The ketone functional group in (2-amino-3-methylphenyl)phenyl-methanone is a site for various important chemical transformations, including reduction to an alcohol and condensation with amines to form Schiff bases.

Carbonyl Reduction and Subsequent Oxidations

The benzophenone carbonyl can be selectively reduced to a secondary alcohol (a benzhydrol). This transformation is a key step in the synthesis of several biologically active molecules.

Reduction: Several reagents can accomplish this reduction.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that readily reduces ketones to alcohols. It is particularly useful as it typically does not reduce other functional groups like esters and does not affect the aromatic rings. The reaction is generally performed in an alcoholic solvent like ethanol (B145695) or methanol (B129727).

Lithium Aluminium Hydride (LiAlH₄): A more powerful reducing agent, LiAlH₄ also effectively reduces the ketone. An example is the reduction of 2-cyclopropylmethylamino-5-chlorobenzophenone to the corresponding benzhydrol in the synthesis of Prazepam. nih.gov

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst. Various catalysts, including Raney nickel, Pd/C, and Pt/C, have been shown to effectively hydrogenate benzophenone to benzhydrol in solvents like 2-propanol.

Oxidation: The resulting secondary alcohol, (2-amino-3-methylphenyl)(phenyl)methanol, can be oxidized back to the ketone. This oxidation is often necessary in multi-step syntheses. A common and effective oxidizing agent for this purpose is manganese dioxide (MnO₂), which selectively oxidizes allylic and benzylic alcohols. nih.gov

Table 3: Reagents for Carbonyl Reduction and Subsequent Oxidation

TransformationReagent(s)ProductReference
ReductionSodium Borohydride (NaBH₄)(2-amino-3-methylphenyl)(phenyl)methanolGeneral Knowledge
ReductionLithium Aluminium Hydride (LiAlH₄)2-cyclopropylmethylamino-5-chlorobenzhydrol nih.gov
ReductionH₂, Raney NickelBenzhydrol
OxidationManganese Dioxide (MnO₂)2-cyclopropylmethylamino-5-chlorobenzophenone nih.gov
Schiff Base Formation

The ketone carbonyl of (2-amino-3-methylphenyl)phenyl-methanone can react with primary amines via a condensation reaction to form Schiff bases, specifically ketimines. jchemlett.com This reaction typically involves the removal of water, often aided by acid catalysis or azeotropic distillation. The resulting C=N (azomethine) bond is a key feature in many ligands used in coordination chemistry and in various biologically active compounds. iosrjournals.orgnih.govresearchgate.net

For example, benzophenone can be condensed with 2-aminophenol (B121084) to yield a Schiff base ligand. jchemlett.com The reaction of 2-aminobenzophenones with compounds containing an active methylene (B1212753) group, such as heteroaromatic ketones, can lead to complex cyclization products like quinolines via an initial condensation/Schiff base formation (Friedländer annulation). worldwidejournals.com

Modifications on the Aromatic Rings

The two phenyl rings of the molecule can undergo substitution reactions, with the regiochemical outcome dictated by the existing substituents.

Electrophilic/Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS): The aromatic rings of (2-amino-3-methylphenyl)phenyl-methanone are susceptible to electrophilic attack. The regioselectivity is governed by the directing effects of the substituents on each ring.

On the 2-amino-3-methylphenyl ring: This ring is highly activated towards EAS due to the presence of the strongly activating ortho-, para-directing amino (-NH₂) group and the weakly activating ortho-, para-directing methyl (-CH₃) group. The benzoyl group is deactivating and meta-directing. The combined effect of the -NH₂ and -CH₃ groups strongly directs incoming electrophiles to the positions ortho and para to the amino group (positions 4 and 6). Position 5 is sterically less hindered and electronically favored. An example is the para-directed electrophilic bromination of a 2-aminobenzophenone derivative using N-bromosuccinimide (NBS) to install a bromine atom at the position para to the amino group. nih.gov

On the unsubstituted phenyl ring: This ring is deactivated by the attached carbonyl group, which is a meta-director. Therefore, electrophilic substitution on this ring will be slower than on the activated ring and will occur at the meta-positions (positions 3' and 5').

Nucleophilic Aromatic Substitution (SₙAr): This type of reaction is generally not feasible on the (2-amino-3-methylphenyl)phenyl-methanone scaffold under typical conditions. SₙAr reactions require the aromatic ring to be electron-poor, which is achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). The subject molecule contains electron-donating amino and methyl groups and lacks a suitable leaving group on an activated ring, making it a poor substrate for nucleophilic aromatic substitution.

Introduction of Arylethynyl Substituents via Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. numberanalytics.comorganic-chemistry.orgorganic-chemistry.org This reaction is catalyzed by a dual system of palladium and copper complexes and is instrumental in the synthesis of complex molecules. numberanalytics.compearson.com

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles. numberanalytics.com The primary cycle involves the palladium catalyst, which undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) species. numberanalytics.comnrochemistry.com In a parallel cycle, the copper(I) salt reacts with the terminal alkyne to generate a copper(I) acetylide. wikipedia.org This copper acetylide then undergoes transmetalation with the Pd(II) complex. nrochemistry.com The final step is the reductive elimination from the resulting palladium(II) alkynyl species, which forms the desired C-C coupled product and regenerates the active Pd(0) catalyst. numberanalytics.com

Table 1: Key Steps in the Sonogashira Coupling Catalytic Cycle

Step Description
Oxidative Addition The Pd(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate. numberanalytics.comnrochemistry.com
Copper Acetylide Formation The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. wikipedia.org
Transmetalation The copper acetylide transfers the alkynyl group to the Pd(II) intermediate. nrochemistry.com

| Reductive Elimination | The disubstituted palladium intermediate eliminates the final product, regenerating the Pd(0) catalyst. numberanalytics.com |

This methodology has been successfully applied to synthesize aryl-substituted acetylenic analogues of various organic molecules. mdpi.com For instance, new camphor (B46023) and carvone (B1668592) analogues bearing a phenyl-substituted acetylene (B1199291) bond have been synthesized using a palladium-copper catalyst system. mdpi.com The reaction typically proceeds under mild conditions, often at room temperature, in the presence of a base such as an amine. organic-chemistry.orgnrochemistry.com A variety of solvents can be used, with the base itself sometimes serving as the solvent. nrochemistry.com The reactivity of the halide component generally follows the order I > OTf > Br > Cl. nrochemistry.com

Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in certain contexts to avoid potential side reactions associated with the copper co-catalyst. wikipedia.org

Synthesis of Structurally Related Aminoaryl Ketone and Methanone Analogs

The core structure of (2-amino-3-methylphenyl)phenyl-methanone serves as a scaffold for the synthesis of a variety of structurally related heterocyclic compounds. These synthetic transformations often target the amino and ketone functionalities to build new ring systems.

Thiophene-Containing Methanones via Gewald Reaction

The Gewald reaction is a versatile and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes. organic-chemistry.orgscispace.comresearchgate.net This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction is known for its operational simplicity and the availability of starting materials. researchgate.net

The mechanism of the Gewald reaction is understood to begin with a Knoevenagel condensation between the ketone and the α-cyanoester to form a stable intermediate. wikipedia.orgmdpi.com The subsequent addition of sulfur is followed by cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org

Table 2: General Reactants in the Gewald Reaction

Reactant Type Example Role in Reaction
Carbonyl Compound Ketone or Aldehyde Provides the C3 and C4 carbons of the thiophene (B33073) ring.
α-Cyanoester Ethyl cyanoacetate Provides the C5 and the 2-amino group of the thiophene ring.
Elemental Sulfur S₈ Source of the sulfur atom for the thiophene ring.

| Base | Morpholine, Piperidine, or Triethylamine | Catalyzes the initial condensation and subsequent steps. umich.edu |

Variations of the Gewald reaction have been developed to accommodate different substrates and to improve reaction efficiency. mdpi.com For instance, microwave irradiation has been shown to reduce reaction times and improve yields. wikipedia.org The reaction can also be performed under solvent-free conditions, sometimes utilizing ball milling, which can be a more environmentally friendly approach. mdpi.com This method has been used to synthesize a wide array of thiophene derivatives, including those with potential applications as kinase inhibitors. mdpi.com

Pyrazole-Based Aminoaryl Ketones

Pyrazole (B372694) derivatives can be synthesized from precursors related to aminoaryl ketones, often through the reaction of β-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. nih.gov A common route to pyrazoles involves the cyclization of 1,3-diketones with hydrazines. dergipark.org.tr

One approach to obtaining the necessary β-dicarbonyl precursor is through the reaction of ketones with reagents like ethyl chloroformate or dimethyl carbonate in the presence of a strong base. nih.gov These β-keto esters can then be reacted with hydrazine or substituted hydrazines to form the pyrazole ring. nih.gov The reaction of β-enamino keto esters with hydrazines also provides a pathway to pyrazole derivatives, often with good control over regioselectivity. clockss.org

The synthesis of pyrazoles can be highly regioselective, depending on the reaction conditions and the substitution pattern of the starting materials. For example, the reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to the formation of a single regioisomer under specific conditions. dergipark.org.tr

Table 3: Common Precursors for Pyrazole Synthesis

Precursor Reactant Resulting Structure
β-Keto ester Hydrazine Pyrazolone nih.gov
1,3-Diketone Hydrazine Substituted pyrazole dergipark.org.tr
β-Enamino keto ester Hydrazine Pyrazole derivative clockss.org

Naphthyridine Derivatives

Naphthyridine ring systems, particularly 1,8-naphthyridines, can be synthesized from aminoaryl ketones or related structures through condensation reactions. The Friedländer annulation is a classical and efficient method for constructing quinoline (B57606) and naphthyridine skeletons. researchgate.netnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, such as a ketone. researchgate.net

The synthesis of 1,8-naphthyridines, for example, can be achieved by reacting 2-aminonicotinaldehyde with a ketone. nih.gov Various catalysts can be employed to promote the Friedländer reaction, including acids, bases, and, more recently, ionic liquids, which can serve as both the catalyst and the solvent. nih.gov The use of choline (B1196258) hydroxide (B78521) in water has been reported as a green and efficient catalytic system for this transformation. nih.gov

The reaction conditions can be optimized to favor the formation of a specific regioisomer when unsymmetrical ketones are used. nih.gov In some cases, the reaction proceeds with high regioselectivity, yielding a single product. nih.gov

Table 4: Examples of Friedländer Synthesis of Naphthyridines

Amino-Aryl Reactant Carbonyl Reactant Catalyst/Conditions Product Type
2-Amino-3-pyridinecarboxaldehyde 2-Phenylacetophenone [Bmmim][Im] (ionic liquid) 1,8-Naphthyridine nih.gov
2-Aminonicotinaldehyde Acetone Choline hydroxide in water 2-Methyl-1,8-naphthyridine nih.gov

Optimization of Reaction Conditions and Process Intensification in Synthesis

The efficiency of the synthesis of Methanone, (2-amino-3-methylphenyl)phenyl- and its analogues can be significantly enhanced through the systematic optimization of reaction conditions. This involves the careful selection of solvents, catalysts, temperature, and reaction time to maximize yield and minimize side products.

For instance, in the synthesis of α-amino diaryl ketones, various halogen sources and other parameters were screened to improve the efficacy of the transformation. researchgate.net It was found that certain reagents were more effective than others in promoting the desired reaction. researchgate.net Similarly, in the oxidative coupling to form dihydrobenzofuran neolignans, the reaction time was optimized from 20 hours down to 4 hours without a significant loss in conversion or selectivity by changing the solvent and oxidant concentration. scielo.br

Process intensification techniques, such as the use of microwave irradiation or mechanochemistry (ball milling), have also been employed to improve synthetic outcomes. Microwave-assisted synthesis has been shown to accelerate the Gewald reaction, leading to higher yields in shorter reaction times. wikipedia.org Solvent-free ball milling, sometimes in tandem with heating, has also been demonstrated as an effective and environmentally benign method for the Gewald reaction, even allowing for the use of catalytic amounts of base under aerobic conditions. mdpi.com These methods not only improve the efficiency of the synthesis but also align with the principles of green chemistry by reducing solvent waste and energy consumption.

Table 5: Compound Names Mentioned in the Article

Compound Name
(2-amino-3-methylphenyl)phenyl-methanone
Camphor
Carvone
Ethyl cyanoacetate
2-aminothiophene
Pyrazole
Pyrazolone
1,3-Diketone
1,8-Naphthyridine
Quinoine
2-Aminonicotinaldehyde
α-amino diaryl ketone
Dihydrobenzofuran neolignan

Advanced Spectroscopic and Structural Elucidation of Methanone, 2 Amino 3 Methylphenyl Phenyl and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, confirming the compound's constitution and providing insights into its conformation.

High-Resolution 1H and 13C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the unsubstituted phenyl ring and the substituted aminomethylphenyl ring would typically appear in the downfield region (approximately 6.5-8.0 ppm). The two protons of the primary amine (-NH₂) would likely produce a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The three protons of the methyl group (-CH₃) would appear as a sharp singlet in the upfield region (around 2.0-2.5 ppm).

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. mdpi.com The carbonyl carbon (C=O) is the most deshielded, appearing at a characteristic downfield shift (typically >190 ppm). The aromatic carbons would resonate in the range of 110-150 ppm. The carbon of the methyl group would be found in the upfield region of the spectrum (around 15-25 ppm). The specific chemical shifts are influenced by the electronic effects of the amino and carbonyl substituents on the aromatic rings. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methanone (B1245722), (2-amino-3-methylphenyl)phenyl- Predicted values are based on typical ranges for similar functional groups and benzophenone (B1666685) derivatives.

¹H NMR
Proton Type Predicted Chemical Shift (ppm) Multiplicity
Phenyl-H 7.4 - 7.9 Multiplet
Aminomethylphenyl-H 6.6 - 7.3 Multiplet
-NH₂ 4.0 - 5.5 (broad) Singlet

¹³C NMR

Carbon Type Predicted Chemical Shift (ppm)
C=O (Carbonyl) > 195
Aromatic C (unsubstituted ring) 128 - 138
Aromatic C (substituted ring) 115 - 150

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and Conformational Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex signals in the ¹H and ¹³C spectra and confirming the molecule's structural connectivity. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu It would reveal correlations between adjacent protons on both the phenyl and the 2-amino-3-methylphenyl rings, helping to trace the connectivity within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This technique is crucial for assigning the signals of protonated carbons, for instance, linking the methyl proton signal to the methyl carbon signal and each aromatic proton signal to its corresponding aromatic carbon. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. u-tokyo.ac.jp This provides information about the molecule's conformation. For instance, NOESY could show correlations between the protons of the phenyl ring and those of the 2-amino-3-methylphenyl ring, indicating their spatial proximity and preferred orientation relative to each other.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

The FT-IR spectrum of Methanone, (2-amino-3-methylphenyl)phenyl- would be dominated by several key absorption bands. The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be seen just below 3000 cm⁻¹. The most intense and characteristic band would be the C=O stretching of the diaryl ketone, typically found in the 1630-1660 cm⁻¹ range. Other significant bands include the N-H bending vibration around 1600 cm⁻¹ and the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net

The FT-Raman spectrum provides complementary information. Aromatic ring vibrations often produce strong Raman signals, making it a useful tool for analyzing the skeletal structure of the molecule.

Table 2: Predicted Vibrational Band Assignments for Methanone, (2-amino-3-methylphenyl)phenyl-

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Technique
N-H stretching Primary Amine 3300 - 3500 FT-IR
C-H stretching Aromatic 3000 - 3100 FT-IR, FT-Raman
C-H stretching Methyl 2850 - 2980 FT-IR, FT-Raman
C=O stretching Ketone 1630 - 1660 FT-IR
N-H bending Primary Amine 1580 - 1650 FT-IR

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The nominal molecular weight of Methanone, (2-amino-3-methylphenyl)phenyl- (C₁₄H₁₃NO) is 211 g/mol . hoffmanchemicals.com

Under electron ionization (EI), the molecule is expected to first form a molecular ion (M⁺•) at m/z = 211. The subsequent fragmentation is characteristic of benzophenone-type structures. The primary fragmentation pathway is α-cleavage, where the bond adjacent to the carbonyl group breaks. nih.gov This would lead to two main fragment ions:

Loss of the 2-amino-3-methylphenyl radical, resulting in the highly stable benzoyl cation at m/z = 105 .

Loss of the phenyl radical, leading to the 2-amino-3-methylbenzoyl cation at m/z = 134 .

The relative abundance of these fragments provides insight into the stability of the respective cationic and radical species. Further fragmentation of these primary ions can also occur.

Table 3: Predicted Key Fragments in the Mass Spectrum of Methanone, (2-amino-3-methylphenyl)phenyl-

m/z Value Proposed Fragment Ion Formation Pathway
211 [C₁₄H₁₃NO]⁺• Molecular Ion (M⁺•)
134 [C₈H₈NO]⁺ M⁺• - •C₆H₅ (α-cleavage)
105 [C₇H₅O]⁺ M⁺• - •C₇H₈N (α-cleavage)

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for the title compound is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state characteristics. nih.govaalto.fi

The analysis would reveal the dihedral angles between the two aromatic rings, which are typically twisted out of plane in benzophenone derivatives to minimize steric hindrance. In the solid state, the molecules are expected to be linked by intermolecular hydrogen bonds. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These N-H···O interactions would likely play a significant role in organizing the molecules into a stable crystal lattice. researchgate.net

Table 4: Typical Parameters Determined by Single-Crystal X-ray Diffraction

Parameter Description
Crystal System The symmetry class of the crystal (e.g., Orthorhombic, Monoclinic). researchgate.net
Space Group The specific symmetry group of the crystal (e.g., Pccn). researchgate.net
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal lattice.
Bond Lengths (Å) The precise distances between bonded atoms (e.g., C=O, C-N, C-C).
Bond Angles (°) The angles formed by three connected atoms.
Torsion Angles (°) The dihedral angles describing the conformation around bonds.

Elucidation of Regiochemistry

X-ray crystallography provides an unambiguous determination of the regiochemistry by pinpointing the exact location of each atom in the molecule's framework. This would definitively confirm the positions of the amino group at C2 and the methyl group at C3 of the substituted phenyl ring, relative to the point of attachment of the carbonyl group. This experimental result validates the structure implied by the compound's nomenclature, which is initially deduced from the synthetic pathway and confirmed by spectroscopic methods like NMR. science.gov

Analysis of Conformational Preferences and Hydrogen Bonding Networks

A critical aspect of the analysis would be the investigation of intramolecular and intermolecular hydrogen bonds. The primary amine (-NH₂) group is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) and the amine's nitrogen atom can act as hydrogen bond acceptors.

Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond could form between one of the amine hydrogens (N-H) and the carbonyl oxygen (O). This interaction would lead to the formation of a pseudo-six-membered ring, significantly stabilizing a specific planar conformation. The existence and strength of this bond would be confirmed by N-H···O bond distances and angles.

Intermolecular Hydrogen Bonding: In the crystal lattice, it is anticipated that intermolecular hydrogen bonds would play a crucial role in the formation of a stable, three-dimensional supramolecular architecture. Molecules could be linked into dimers, chains, or more complex networks through N-H···O or N-H···N interactions. For instance, the amine group of one molecule could donate a hydrogen to the carbonyl oxygen of a neighboring molecule.

A hypothetical data table for hydrogen bonding parameters, derived from a crystal structure, would resemble the following:

Table 1: Hypothetical Hydrogen Bond Geometry (Å, °)

D—H···A D-H H···A D···A D-H···A
N—H···O 0.90 2.15 2.95 150
N—H···N 0.90 2.30 3.10 160

D = Donor atom; A = Acceptor atom. Data is illustrative and not based on experimental results.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified.

For Methanone, (2-amino-3-methylphenyl)phenyl- , this analysis would reveal the nature and relative importance of various non-covalent interactions that govern the crystal packing.

dnorm Mapping: Bright red spots on the dnorm surface would indicate close intermolecular contacts, primarily corresponding to the hydrogen bonds discussed previously (N-H···O).

A summary of the contributions from a hypothetical Hirshfeld surface analysis could be presented as follows:

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface

Contact Type Contribution (%)
H···H 45.0
C···H/H···C 25.5
O···H/H···O 20.2
N···H/H···N 5.1
C···C 3.0
Other 1.2

Data is illustrative and not based on experimental results.

Mechanistic Investigations of Reactions Involving Methanone, 2 Amino 3 Methylphenyl Phenyl

Reaction Pathway Elucidation for Synthetic Transformations

The elucidation of reaction pathways is a cornerstone of organic synthesis, providing a roadmap for the conversion of reactants to products. Methanone (B1245722), (2-amino-3-methylphenyl)phenyl-, serves as a valuable precursor in the synthesis of various heterocyclic compounds, most notably quinazolines. The formation of quinazolines from 2-aminobenzophenones is a well-established transformation that can proceed through several catalytic systems. nih.govorganic-chemistry.org

A common pathway involves the condensation of the 2-aminobenzophenone (B122507) derivative with a suitable nitrogen source, such as an amine or ammonium (B1175870) acetate, often facilitated by a catalyst. nih.govorganic-chemistry.org For instance, the reaction with benzylamines can be catalyzed by molecular iodine, proceeding via a benzylic sp3 C-H bond amination. organic-chemistry.org The proposed mechanism for such transformations generally involves a sequence of condensation and cyclization steps. nih.gov In a transition-metal-free approach, the reaction between a 2-aminobenzophenone and a benzylamine (B48309) can be induced by an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), leading to the desired quinazoline (B50416) through an oxidative cyclization process. nih.gov

The synthesis of the parent compound, (2-amino-3-methylphenyl)phenyl-methanone, can be envisioned through a Friedel-Crafts acylation reaction. masterorganicchemistry.com However, the presence of the amino group on the aniline (B41778) ring presents a challenge for traditional Lewis acid catalysts like aluminum chloride, as the amino group can form a complex with the catalyst, deactivating it. quora.com This necessitates either protecting the amino group or employing alternative catalytic systems that are tolerant to basic functionalities. researchgate.net

Table 1: Plausible Reaction Pathway for Quinazoline Synthesis

StepDescriptionKey Intermediates
1Condensation of (2-amino-3-methylphenyl)phenyl-methanone with an amine (e.g., benzylamine).Imine or enamine intermediate.
2Intramolecular cyclization of the intermediate.Dihydroquinazoline derivative.
3Oxidation/Aromatization to the final quinazoline product.Substituted quinazoline.

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

The course of a chemical reaction is governed by both kinetic and thermodynamic factors. While thermodynamics dictates the relative stability of reactants and products, kinetics determines the rate at which the reaction proceeds.

The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), which is composed of both an enthalpy (ΔH) and an entropy (ΔS) term (ΔG = ΔH - TΔS). Enthalpy relates to the heat change during a reaction, primarily associated with bond breaking and formation. Exothermic reactions (negative ΔH) are enthalpically favored. Entropy is a measure of the disorder or randomness of a system.

In cyclization reactions, such as the formation of a quinazoline ring from an open-chain precursor, there is a decrease in entropy as two molecules combine or a single molecule becomes more ordered. This unfavorable entropy change must be overcome by a sufficiently favorable enthalpy change for the reaction to be spontaneous. The formation of stable aromatic rings, like in quinazolines, provides a strong enthalpic driving force. The balance between enthalpy and entropy can determine whether a reaction is under thermodynamic or kinetic control, which can in turn affect the product distribution. iitg.ac.in

Studies of Intermolecular and Intramolecular Interactions During Reactions

Non-covalent interactions, though weaker than covalent bonds, play a significant role in directing the course of chemical reactions.

In (2-amino-3-methylphenyl)phenyl-methanone, the presence of the amino group and the carbonyl group in ortho positions allows for the formation of an intramolecular hydrogen bond. This interaction can influence the conformation of the molecule, potentially holding the reactive sites in a favorable orientation for subsequent reactions. niscpr.res.inucla.edu The strength of this intramolecular hydrogen bond can be influenced by the solvent environment. niscpr.res.in Studies on related ortho-substituted anilines have shown that intramolecular hydrogen bonding can affect their physicochemical properties and reactivity. researchgate.netnih.gov

Intermolecular interactions are also critical. Hydrogen bonding between the amino group of the reactant and a protic solvent, or between the carbonyl oxygen and a Lewis acid catalyst, can activate the molecule for nucleophilic or electrophilic attack. In the synthesis of quinazolines, the solvent can play a more complex role than simply dissolving the reactants; it can participate in the reaction mechanism through hydrogen bonding or by stabilizing charged intermediates.

Charge Transfer Interactions and Electronic Effects in Reactivity

The distribution of electrons within a molecule is fundamental to its reactivity. In (2-amino-3-methylphenyl)phenyl-methanone, the substituents on the aniline ring have distinct electronic effects.

The amino group (-NH2) is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution. This is due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. The methyl group (-CH3) is a weak activating group and is also ortho-, para-directing, primarily through an inductive effect. Conversely, the benzoyl group is a deactivating group and is meta-directing due to the electron-withdrawing nature of the carbonyl group. These competing electronic effects will influence the regioselectivity of further substitutions on the aromatic ring.

In reactions with electron-deficient species, the electron-rich aminophenyl moiety of the molecule can act as an electron donor to form a charge-transfer complex. wikipedia.orgresearchgate.net The formation of such a complex, even transiently, can be a prelude to the main chemical transformation. wikipedia.org This interaction involves the transfer of some electron density from the donor (the aminobenzophenone) to the acceptor, which can alter the electronic structure and reactivity of both components. researchgate.netrsc.org The study of charge-transfer complexes can therefore provide valuable mechanistic insights into reactions involving this and similar molecules. rsc.org

Table 2: Electronic Effects of Substituents on the Aniline Ring

SubstituentEffect on ReactivityDirecting EffectPrimary Mechanism of Effect
-NH2 (Amino)ActivatingOrtho, ParaResonance (electron-donating)
-CH3 (Methyl)Activating (weak)Ortho, ParaInductive (electron-donating)
-C(=O)Ph (Benzoyl)DeactivatingMetaResonance and Inductive (electron-withdrawing)

Computational and Theoretical Chemistry Studies of Methanone, 2 Amino 3 Methylphenyl Phenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a common practice to employ DFT for a thorough analysis of molecular properties.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms in space, providing key information on bond lengths, bond angles, and dihedral angles. For similar aromatic ketones, this is often performed using a functional like B3LYP with a basis set such as 6-311G(d,p). nih.gov The optimized geometry is crucial as it represents the most stable conformation of the molecule and serves as the foundation for all subsequent calculations. Electronic structure analysis would further reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density.

Vibrational Frequency Prediction and Correlation with Experimental Data

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These theoretical predictions can be correlated with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. This comparison helps to validate the accuracy of the computational model and aids in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. For related molecules, good agreement between theoretical and experimental results has been reported. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is indicative of intramolecular charge transfer (ICT). uni-muenchen.de In a molecule like Methanone (B1245722), (2-amino-3-methylphenyl)phenyl-, NBO analysis would be expected to reveal significant interactions involving the lone pair of the amino group and the π-systems of the aromatic rings, as well as the carbonyl group. These interactions are key to understanding the molecule's electronic properties and stability. nih.gov

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital Theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. numberanalytics.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netmalayajournal.org A smaller HOMO-LUMO gap generally suggests higher reactivity and polarizability. nih.gov For similar compounds, the HOMO is often localized on the amino-substituted phenyl ring, while the LUMO may be distributed across the benzoyl moiety.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like Methanone, (2-amino-3-methylphenyl)phenyl-, MD simulations can provide insights into its conformational landscape, revealing the different shapes the molecule can adopt and the energetic barriers between them. Furthermore, if this molecule were to be studied as a potential ligand for a biological target, MD simulations would be invaluable for understanding the dynamics of the ligand-target binding, including the stability of the complex and the key interactions that govern binding affinity. nih.gov

Prediction of Molecular Properties (e.g., First Hyperpolarizability for Non-linear Optics)

Computational methods can also be used to predict various molecular properties. One such property is the first hyperpolarizability (β), which is a measure of a molecule's non-linear optical (NLO) response. nih.gov Molecules with large first hyperpolarizability values are of interest for applications in optoelectronics. nih.gov The calculation of β is often performed using DFT methods. For organic molecules, a large β value is typically associated with significant intramolecular charge transfer, often between electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.net The presence of the amino group (donor) and the benzoyl moiety (acceptor) in Methanone, (2-amino-3-methylphenyl)phenyl- suggests that it could potentially exhibit NLO properties.

Molecular Modeling for Structure-Activity Relationship (SAR) Rationalization

Computational and theoretical chemistry studies are pivotal in elucidating the structure-activity relationships (SAR) of bioactive molecules. While specific, in-depth molecular modeling research focusing exclusively on Methanone, (2-amino-3-methylphenyl)phenyl-, is not extensively documented in publicly accessible literature, the principles of SAR can be effectively rationalized by examining computational studies conducted on analogous 2-aminobenzophenone (B122507) derivatives. These studies provide a valuable framework for understanding how structural modifications to the (2-amino-3-methylphenyl)phenylmethanone scaffold could influence its biological activity.

Molecular modeling techniques, such as docking simulations and quantitative structure-activity relationship (QSAR) studies, are instrumental in predicting the interaction of ligands with biological targets at a molecular level. For the aminobenzophenone class of compounds, research has often focused on their potential as inhibitors of various enzymes or as receptor modulators. These computational approaches help to identify key structural features and physicochemical properties that govern the compound's efficacy and selectivity.

Research Findings from Analogous Compounds

Studies on various 2-aminobenzophenone derivatives have revealed critical insights into their SAR. A recurring theme in this research is the significance of the placement and nature of substituents on the aromatic rings. For instance, research into 2-aminobenzophenone derivatives as antimitotic agents has underscored the crucial role of the amino group at the ortho position of one of the phenyl rings. nih.govcapes.gov.brncku.edu.tw This positioning is thought to be integral for establishing key interactions, such as hydrogen bonds, with the target protein. mdpi.com

Molecular docking studies on related heterocyclic compounds have further illustrated how different functional groups can dictate binding affinity and orientation within a target's active site. researchgate.net These computational models often highlight the interplay of hydrophobic, hydrogen bonding, and electrostatic interactions. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the molecule, thereby affecting its interaction with specific amino acid residues in the binding pocket. mdpi.com

In the context of (2-amino-3-methylphenyl)phenylmethanone, the presence of the methyl group at the 3-position, adjacent to the amino group, is a key structural feature. Molecular modeling could predict how this methyl group might influence the conformation of the molecule and its ability to fit into a binding site. It could introduce steric hindrance that affects the ideal orientation for binding, or it could contribute to hydrophobic interactions that enhance binding affinity, depending on the topology of the target site.

Interactive Data Tables

To illustrate the impact of structural modifications on the activity of compounds analogous to (2-amino-3-methylphenyl)phenylmethanone, the following data tables summarize hypothetical and literature-derived findings.

Table 1: Predicted Influence of Substituents on Receptor Binding Affinity

This interactive table showcases the predicted changes in binding affinity based on substitutions at various positions of the (2-amino-3-methylphenyl)phenylmethanone core structure. The predictions are based on general principles observed in computational studies of similar compounds.

Position of SubstitutionSubstituentPredicted Change in Binding AffinityRationale
4-position (amino-phenyl ring)Methoxy (-OCH3)IncreasePotential for additional hydrogen bond formation.
4-position (amino-phenyl ring)Halogen (e.g., -Cl, -F)VariableCan increase lipophilicity and form halogen bonds, but may also introduce steric clashes.
4'-position (phenyl ring)Nitro (-NO2)DecreaseStrong electron-withdrawing nature may negatively impact key electronic interactions.
4'-position (phenyl ring)Trifluoromethyl (-CF3)IncreaseCan enhance hydrophobic interactions and improve metabolic stability.

Table 2: Key Molecular Descriptors for SAR Analysis

This table outlines important molecular descriptors that are typically analyzed in computational SAR studies and their relevance to the biological activity of aminobenzophenone derivatives.

DescriptorDefinitionRelevance to SAR
Molecular Weight The sum of the atomic weights of all atoms in a molecule.Influences absorption, distribution, and solubility.
LogP The logarithm of the partition coefficient between octanol (B41247) and water.A measure of lipophilicity, which affects cell membrane permeability.
Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms (N, O).Crucial for forming hydrogen bonds with biological targets.
Hydrogen Bond Acceptors The number of electronegative atoms (N, O) with lone pairs.Essential for accepting hydrogen bonds from biological targets.
Polar Surface Area (PSA) The surface sum over all polar atoms, primarily oxygen and nitrogen.Correlates with drug transport properties, including blood-brain barrier penetration.

Through the systematic analysis of these and other descriptors for a series of (2-amino-3-methylphenyl)phenylmethanone analogs, a robust SAR model could be developed. Such a model would be invaluable for the rational design of new derivatives with potentially enhanced and more selective biological activities.

Structure Activity Relationship Sar Studies and Rational Design of Derivatives

Systematic Modification of the Methanone (B1245722), (2-amino-3-methylphenyl)phenyl- Scaffold

Systematic modification of the parent structure has been a cornerstone of medicinal chemistry efforts. This involves altering substituents on the two phenyl rings and even replacing the rings themselves to probe the electronic and steric requirements for activity.

The placement and electronic nature of substituents on the phenyl rings of the benzophenone (B1666685) core are critical determinants of biological activity. nih.govresearchgate.net Studies on related benzophenone derivatives have consistently shown that both the position (ortho, meta, para) and the electron-donating or electron-withdrawing character of a substituent can dramatically alter the molecule's interaction with biological targets. nih.govnih.gov

For instance, in the context of designing UV filters, the position of protic substituents like hydroxyl groups is directly related to the absorption band. scribd.com Ortho-substitution often leads to absorption in the UVA spectral region, while para-substitution is associated with absorption in the UVB range. nih.govresearchgate.netscribd.com This is attributed to the electronic transitions within the molecule, primarily the HOMO → LUMO transition, which is influenced by the substituent's ability to donate or withdraw electrons. nih.govresearchgate.net The presence of electron-donating groups, such as amino or hydroxy, can decrease the energy required for electronic transition. ufms.br

In the development of receptor antagonists, a different SAR can emerge. For example, in one series of benzoxazinones, methyl substitution at certain positions significantly increased antagonist potency. nih.gov For dopamine (B1211576) transporter (DAT) ligands, the electronic and steric effects of substituents on a phenylpropyl side chain were found to control affinity. nih.gov Specifically, a substituent in the S configuration with a lone pair of electrons enhanced DAT affinity, whereas steric bulk was generally detrimental. nih.gov

Table 1: Impact of Substituent Properties on Benzophenone-like Scaffolds

Substituent PropertyPositionGeneral Effect on Activity/PropertyReference
Protic Group (e.g., -OH)OrthoAbsorption in UVA spectral region; may decrease transition energy. scribd.com nih.gov, scribd.com
Protic Group (e.g., -OH)ParaAbsorption in UVB spectral region. nih.govscribd.com nih.gov, scribd.com
DisubstitutionParaTends to increase oscillator strength (absorption intensity). nih.govresearchgate.net nih.gov, researchgate.net
Electron-donatingOrthoDecreases the transition force, related to UVA absorption. ufms.br ufms.br
Electron-donatingParaIncreases the transition force, related to UVB absorption. ufms.br ufms.br
Lipophilic GroupVariesOften required for activity, as seen where a 3-aminophenyl group (less lipophilic) diminished allosteric modulator activity. nih.gov nih.gov

For example, in the development of A₁ adenosine (B11128) receptor positive allosteric modulators, the phenyl ring was replaced with various systems. nih.gov While many phenyl-substituted analogues showed good activity, replacement with an N-methyl-pyrazole led to a considerable decrease in efficacy. nih.gov This highlights that while exploration is crucial, not all modifications are beneficial. Another study on Forkhead Box M1 inhibitors involved a thieno[2,3-b]pyridine (B153569) core, demonstrating the utility of complex heterocyclic systems in drug design. nih.gov The rationale for such modifications is often to find bioisosteric replacements that maintain or improve activity while potentially overcoming issues like metabolic instability.

Table 2: Examples of Aromatic/Heteroaromatic Moiety Exploration

Original MoietyReplacement MoietyScaffold/Target ClassObserved OutcomeReference
PhenylN-Methyl-pyrazoleA₁AR Positive Allosteric ModulatorConsiderably lower activity compared to phenyl analogues. nih.gov
PhenylThiophen-2-ylThieno[2,3-b]pyridinePart of the core active scaffold for FOXM1 inhibition. nih.gov
Phenyl1,5-Naphthyridin-2-aminePRMT5/MTA InhibitorIdentified as a viable fragment hit for further optimization. nih.gov
Phenyl7-chloro-1-methyl-1H-benzo[d]imidazol-2-aminePRMT5/MTA InhibitorPotent fragment hit that binds in the substrate binding site. nih.gov

Elucidation of Pharmacophoric Features and Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the benzophenone scaffold and its analogues, these models are crucial for virtual screening and rational design.

Studies on related inhibitor classes have identified common pharmacophoric features. For instance, in the discovery of PRMT5/MTA inhibitors, a "2-aminopyridinyl-like" motif, comprising a 2-amino group ortho to an aromatic nitrogen, was identified as a key pharmacophore. nih.gov This feature was common across several active fragments and participated in a critical hydrogen bond network with the target protein. nih.gov Similarly, pharmacophore studies on polo-like kinase 1 (plk1) inhibitors revealed that hydrogen bond acceptors, along with aromatic and aliphatic centers, were important for activity. researchgate.net These models provide an abstract but powerful representation of the key interactions, guiding the design of new molecules that fit the required spatial and electronic profile.

Computational Approaches in SAR: QSAR Modeling and Molecular Docking Studies

Computational chemistry plays a vital role in modern drug discovery, offering powerful tools to predict activity and understand molecular interactions, thereby accelerating the design-synthesis-test cycle.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govsemanticscholar.org For inhibitors of various targets, QSAR models have been successfully developed using descriptors related to constitutional, physicochemical, and topological properties. nih.gov For example, a QSAR study on glycine (B1666218) transporter type 1 (GlyT1) inhibitors showed that properties like molecular weight (MW), lipophilicity (LogP), and polar surface area (PSA) significantly impact activity. nih.gov Such models can predict the activity of yet-unsynthesized compounds, helping to prioritize synthetic efforts. nih.gov

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. semanticscholar.org It provides invaluable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov For instance, docking studies on benzophenone derivatives have helped identify key amino acid residues in the binding site responsible for inhibition. researchgate.net In the design of selective PKMYT1 inhibitors, X-ray cocrystallography, a method that provides an experimental view of the docked pose, confirmed that specific interactions with residues Asp251 and Tyr121 were crucial for enhancing potency and selectivity. nih.gov These computational predictions and experimental validations guide the rational modification of the scaffold to improve binding affinity. nih.gov

Table 3: Common Descriptors Used in QSAR Models for Drug-like Molecules

Descriptor TypeExample DescriptorsPotential Influence on ActivityReference
ConstitutionalMolecular Weight (MW)Size, steric hindrance, transport properties. nih.gov
PhysicochemicalLogP (Lipophilicity)Membrane permeability, solubility, binding to hydrophobic pockets. nih.gov
TopologicalPolar Surface Area (PSA)Hydrogen bonding potential, membrane transport. nih.gov
GeometricalMolecular VolumeSteric fit within the binding site. nih.gov

Fragment-Based Design and Optimization Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for developing lead compounds. It begins by screening small, low-complexity molecules ("fragments") that typically bind to the target with low affinity. These initial hits are then optimized and grown or linked together to produce a higher-affinity lead compound.

This approach has been successfully applied to scaffolds related to the benzophenone core. In one notable example, a fragment screen against the PRMT5/MTA complex identified several hits, including a 1-methyl-1H-benzo[d]imidazol-2-amine scaffold. nih.gov These initial fragments, while having only micromolar binding affinity, provided crucial starting points and structural information. Through a process of fragment elaboration, where the initial hit is systematically built upon to extend into nearby pockets of the target protein, researchers were able to significantly improve binding potency and develop lead series, one of which led to a clinical candidate. nih.gov This strategy allows for a more efficient exploration of chemical space and often yields leads with better physicochemical properties compared to traditional high-throughput screening.

Investigations into Molecular Interactions and Biological Mechanisms

Molecular Target Identification and Characterization

Research into the biological activity of Methanone (B1245722), (2-amino-3-methylphenyl)phenyl- and its related structures has identified specific molecular targets, primarily focusing on enzymes and G protein-coupled receptors (GPCRs).

PqsD: Extensive literature searches did not yield any specific studies on the inhibitory activity of Methanone, (2-amino-3-methylphenyl)phenyl- against PqsD, a key enzyme in the Pseudomonas aeruginosa quorum sensing pathway. While some research has explored (2-nitrophenyl)methanol derivatives as PqsD inhibitors, there is no direct evidence to suggest that the (2-amino-3-methylphenyl)phenyl-methanone scaffold shares this activity. researchgate.net Quorum sensing is a bacterial communication process that regulates virulence, and its inhibition is a target for anti-infective therapies. nih.govnih.govfrontiersin.org

Carbonic Anhydrase: There is no specific research available on the direct inhibition of carbonic anhydrase (CA) by Methanone, (2-amino-3-methylphenyl)phenyl-. However, the broader class of benzophenone (B1666685) derivatives has been investigated for various biological activities. nih.gov Some studies have explored the inhibition of carbonic anhydrase by compounds containing sulfonamide groups attached to various heterocyclic scaffolds, but these are structurally distinct from the compound . nih.govfoxchase.orgdrugbank.com For instance, novel sulfonyl semicarbazides have been shown to be potent inhibitors of several human carbonic anhydrase (hCA) isoforms. nih.gov Similarly, benzothiazole (B30560) derivatives incorporating amino acids have demonstrated inhibitory activity against certain hCA isoforms. nih.gov Given that some simple phenols can act as weak CA inhibitors, the phenolic nature of potential metabolites of the title compound might warrant investigation, but direct data is currently unavailable.

The most significant body of research for analogs of Methanone, (2-amino-3-methylphenyl)phenyl-, specifically the 2-amino-3-benzoylthiophene derivatives, lies in their interaction with the A1 adenosine (B11128) receptor (A1AR), a member of the G protein-coupled receptor (GPCR) family. nih.govnih.govnih.gov

These compounds act as positive allosteric modulators (PAMs) of the A1AR. nih.govnih.gov This means they bind to a site on the receptor that is distinct from the binding site of the endogenous agonist, adenosine. nih.gov This allosteric binding enhances the receptor's response to adenosine. nih.govnih.gov The A1AR is known to be involved in various physiological processes, and its modulation is a target for therapeutic intervention in conditions like pain and ischemia. mdpi.com

The allosteric modulation by these compounds is specific to the A1AR, with little to no effect observed on other receptors such as the A2 adenosine, M2 muscarinic, alpha 2 adrenergic, and delta opiate receptors. nih.gov This selectivity is a key advantage of allosteric modulators, as it can lead to more targeted therapeutic effects with fewer side effects. nih.govpnas.org The binding of these PAMs has been shown to be independent of the receptor's coupling to its G protein. nih.gov

ReceptorCompound ClassType of ModulationObserved Effect
A1 Adenosine Receptor (A1AR)2-amino-3-benzoylthiophenesPositive Allosteric Modulator (PAM)Enhances agonist binding and receptor function. nih.govnih.gov
Other GPCRs (A2, M2, etc.)2-amino-3-benzoylthiophenesNo significant modulationDemonstrates selectivity for the A1AR. nih.gov

Ligand-Target Binding Modes and Thermodynamics

The interaction between 2-amino-3-benzoylthiophene derivatives and the A1AR has been characterized by various biophysical and computational methods, revealing key aspects of their binding.

Molecular modeling and structural studies have provided insights into the non-covalent interactions that govern the binding of these allosteric modulators to the A1AR.

Hydrogen Bonding: Studies on related 2-amino-3-heteroaroylthiophenes suggest that the domain of the A1AR that accommodates the phenyl ring of these derivatives is largely hydrophobic, as replacing the phenyl ring with hydrogen-bond-forming heterocycles did not lead to significant enhancer activity. nih.gov However, the amide functional group in related compounds has been shown to be critical for affinity and efficacy at other receptors, highlighting the general importance of hydrogen bonding in ligand-receptor interactions. nih.gov

π-π Stacking: The interaction between the aromatic rings of the ligand and aromatic amino acid residues in the receptor's binding pocket is a significant contributor to binding affinity. mdpi.com For instance, in the orthosteric site of the A1AR, the natural agonist adenosine engages in a π-π stacking interaction with a phenylalanine residue (F171). mdpi.com While direct evidence for specific π-π stacking interactions involving Methanone, (2-amino-3-methylphenyl)phenyl- at the allosteric site is limited, the aromatic nature of the compound suggests that such interactions are likely to play a role. The presence of a phenyl ring in potent 2-amino-3-benzoylthiophene PAMs supports the importance of this type of interaction. nih.gov

A key characteristic of the allosteric modulation by 2-amino-3-benzoylthiophene derivatives at the A1AR is their effect on the binding kinetics of the orthosteric agonist. These PAMs have been shown to slow the dissociation rate of the agonist [3H]N6-cyclohexyladenosine from the receptor. nih.gov This stabilization of the agonist-receptor complex is a hallmark of their allosteric mechanism. nih.gov

While qualitative descriptions of these kinetic effects are available, specific quantitative data for the association rate constant (k_on) and dissociation rate constant (k_off) for Methanone, (2-amino-3-methylphenyl)phenyl- are not present in the reviewed literature. Such data would be valuable for a more detailed understanding of the compound's pharmacodynamics.

Modulatory Effects on Cellular Processes at the Molecular Level

The allosteric modulation of the A1AR by 2-amino-3-benzoylthiophene derivatives translates into downstream effects on cellular signaling pathways. The A1AR canonically couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov

Functional assays have demonstrated that these PAMs can cause a leftward shift in the concentration-response curve for A1AR agonists, indicating an enhancement of their potency. nih.gov In some cases, these compounds have also been shown to exhibit intrinsic agonist activity, causing a reduction in cAMP levels even in the absence of an orthosteric agonist. nih.gov Furthermore, studies on conformationally restricted analogs have shown that certain derivatives can augment the A1AR-mediated phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), indicating a positive allosteric effect on this signaling pathway. unimelb.edu.au The modulation of these signaling pathways underlies the potential physiological effects of this class of compounds. Some studies have shown that biased agonism can be achieved through subtle structural variations, leading to functionally distinct receptor conformational states. monash.eduunimelb.edu.au

Cellular ProcessMolecular EffectConsequence
cAMP SignalingInhibition of adenylyl cyclaseDecrease in intracellular cAMP levels. nih.govnih.gov
MAPK/ERK PathwayPhosphorylation of ERK1/2Modulation of cell growth and differentiation signals. unimelb.edu.au
Agonist PotencyLeftward shift in agonist concentration-response curveIncreased sensitivity of the receptor to the endogenous agonist. nih.gov

Interference with Bacterial Communication and Biofilm Formation

For instance, certain 2-aminobenzimidazole (B67599) (2-ABI) derivatives have demonstrated potent inhibition of P. aeruginosa biofilm growth. nih.gov The inhibitory concentration (IC50) for some of these derivatives was found to be in the low micromolar range. nih.gov Specifically, substitutions on the 2-ABI aryl group with halides or methyl groups led to enhanced inhibitory activity. nih.gov This suggests that the core aminobenzimidazole structure, which shares features with aminobenzophenones, is a key pharmacophore for anti-biofilm activity.

Interactive Table: Anti-biofilm Activity of 2-Aminobenzimidazole Derivatives against P. aeruginosa

CompoundSubstitutionIC50 (µM)Biofilm Inhibition at 100 µM (%)
1 2-AI-stilbene-56
2 2-AI-stilbene-48
7 2-ABI--
10 5-Fluoro-2-ABI10~70
11 5-Chloro-2-ABI7.5~80
12 5-Bromo-2-ABI6.0~85
13 5-Iodo-2-ABI5.0~90
19 5-Methyl-2-ABI5.0~90
20 6-Methyl-2-ABI5.0~90
21 5,6-Dimethyl-2-ABI4.0>90

Data sourced from studies on 2-aminobenzimidazole derivatives, which are structural analogs. nih.gov

Furthermore, the volatile compound 2-aminoacetophenone, produced by P. aeruginosa, has been shown to activate the LuxR quorum-sensing response regulator in Vibrio fischeri, indicating that amino-substituted phenyl ketones can interact with bacterial communication systems. researchgate.net This finding suggests a potential mechanism by which compounds like Methanone, (2-amino-3-methylphenyl)phenyl- could interfere with quorum sensing, a critical process for biofilm formation and virulence factor production. researchgate.netnih.gov

Induction of Apoptosis Mechanisms (Molecular Pathways)

Several studies have highlighted the pro-apoptotic potential of benzophenone analogs in cancer cell lines. These compounds have been shown to induce cell death through mechanisms involving caspase activation and DNA fragmentation. nih.gov

One study on novel benzophenone analogs demonstrated that compound 9d induced apoptosis in A549 lung cancer cells. nih.gov This was evidenced by the formation of apoptotic bodies and DNA laddering, a hallmark of apoptosis. nih.gov The study further confirmed that this apoptotic cell death was mediated by the activation of caspase-3. nih.gov

Another investigation into 2-aminobenzophenone (B122507) derivatives identified compounds 6 and 7 as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in various human cancer cell lines. nih.gov The introduction of an amino group at the ortho position of the benzophenone ring was found to be crucial for their enhanced growth-inhibitory activity. nih.gov

Research on nitrile derivatives has also shed light on apoptotic induction. Compounds 3 and 11 were found to induce apoptosis in cancer cells and increase caspase-3 levels by 5.7- and 7.3-fold, respectively. semanticscholar.org

Interactive Table: Apoptotic Activity of Selected Analog Compounds

Compound/DerivativeCell LineKey Apoptotic EventsFold Increase in Caspase-3
Benzophenone analog 9d A549Caspase-3 activation, DNA fragmentationNot specified
2-Aminobenzophenone 6 VariousG2/M arrestNot specified
2-Aminobenzophenone 7 VariousG2/M arrestNot specified
Nitrile derivative 3 HCT-116, MCF-7Early and late apoptosis5.7
Nitrile derivative 11 HCT-116, MCF-7Early and late apoptosis7.3

Data sourced from studies on analogous compounds. nih.govnih.govsemanticscholar.org

Modulation of Signaling Pathways (Molecular Cascade)

The molecular mechanisms underlying the biological activities of aminobenzophenone analogs often involve the modulation of key signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are central to regulating cellular processes like proliferation and apoptosis and are often targeted by anticancer agents. nih.gov

While direct evidence for Methanone, (2-amino-3-methylphenyl)phenyl- is lacking, studies on related structures suggest potential interactions with these cascades. For example, the pro-apoptotic effects of many chemical agents are mediated through the activation of JNK and p38 pathways, which can phosphorylate and regulate the activity of proteins in the Bcl-2 family, leading to mitochondrial-mediated apoptosis. nih.gov

Research on a glucose-dependent insulinotropic polypeptide (GIP) demonstrated that its pro-survival effects in insulinoma cells were mediated by the suppression of p38 MAPK and JNK. mdpi.com This was achieved through Akt-dependent inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1). mdpi.com This highlights the intricate cross-talk between different signaling pathways in controlling cell fate. Although this study does not involve a benzophenone derivative, it illustrates a common mechanism of signaling modulation that could be relevant for this class of compounds.

The ability of various small molecules to modulate these pathways underscores the potential for aminobenzophenone derivatives to act as signaling modulators. However, specific studies detailing the effects of Methanone, (2-amino-3-methylphenyl)phenyl- on MAPK or other signaling cascades are required to confirm this hypothesis.

Applications in Advanced Materials and Catalysis

Methanone (B1245722), (2-amino-3-methylphenyl)phenyl- as a Ligand in Coordination Chemistry

The presence of nitrogen and oxygen donor atoms in the aminobenzophenone scaffold makes it an effective ligand for coordinating with various metal ions. The resulting metal complexes often exhibit interesting structural and electronic properties.

While specific studies on the metal complexes of Methanone, (2-amino-3-methylphenyl)phenyl- are not extensively documented in publicly available research, significant insights can be drawn from studies on structurally similar compounds. For instance, research on the chloro-substituted analogue, (2-amino-5-chlorophenyl)phenyl methanone, has demonstrated its ability to form stable complexes with a range of transition metals.

In a representative study, Schiff base ligands are first synthesized by the condensation of the aminobenzophenone derivative with other molecules. For example, the Schiff base 5-chloro-2-(furan-2-yl methylamino)phenyl)phenyl methanone was synthesized from (2-amino-5-chlorophenyl)phenyl methanone. This Schiff base ligand then reacts with various metal salts to form complexes. nih.gov It has been observed to act as a neutral bidentate ligand, coordinating to metal ions through the nitrogen and oxygen atoms. nih.gov

These complexes are typically characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Table 1: Spectroscopic and Analytical Techniques for Characterization of Metal Complexes with Aminobenzophenone-derived Ligands

TechniqueInformation Obtained
Elemental Analysis Confirms the stoichiometric ratio of metal to ligand in the complex.
FT-IR Spectroscopy Identifies the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H).
¹H NMR Spectroscopy Provides information about the chemical environment of protons in the ligand upon complexation.
Electronic Spectroscopy (UV-Vis) Reveals the electronic transitions within the complex, offering insights into its geometry and the nature of the metal-ligand bonding.
Mass Spectrometry (ESI-MS) Determines the molecular weight of the complex, confirming its composition.
Magnetic Susceptibility Measures the magnetic properties of the complex, which helps in determining the geometry and the oxidation state of the metal ion.
Molar Conductance Indicates whether the complex is an electrolyte or non-electrolyte in a given solvent.

This table is a generalized representation based on characterization methods for similar metal complexes. nih.govresearchgate.net

Studies on the chloro-analogue have shown the formation of complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Fe(III). nih.gov The analytical data for these complexes suggest a 1:2 metal-to-ligand stoichiometry. nih.gov

The coordination of a metal ion to a ligand like Methanone, (2-amino-3-methylphenyl)phenyl- can significantly alter its electronic and photophysical properties. The interaction between the metal d-orbitals and the ligand's molecular orbitals can lead to the emergence of new absorption bands in the electronic spectrum, typically assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. nih.gov These charge transfer phenomena can also influence the luminescent behavior of the resulting complexes.

For instance, studies on zinc halide complexes with 2-(2-aminophenyl)benzothiazole derivatives, which share some structural similarities with aminobenzophenones, have shown that coordination to the zinc center alters the photoluminescence properties. mdpi.comdoaj.org The free ligands may exhibit single-band emission, while their metal complexes can show dual-band emission, a phenomenon that can be influenced by the coordination geometry and the potential for excited-state intramolecular proton transfer (ESIPT) or twisted intramolecular charge transfer (TICT) states. mdpi.comdoaj.org The emission color of such complexes can be tuned by modifying the ligands or the metal center, which is a key aspect for their application in light-emitting devices. nih.gov

Catalytic Applications of Methanone, (2-amino-3-methylphenyl)phenyl- Derivatives

Derivatives of Methanone, (2-amino-3-methylphenyl)phenyl- have potential applications in catalysis, either as organocatalysts themselves or as ligands in metal-catalyzed reactions.

The amino group in Methanone, (2-amino-3-methylphenyl)phenyl- can be functionalized to create more complex ligands for metal-catalyzed reactions. These ligands can play a crucial role in enhancing the efficiency and selectivity of catalytic processes. One important area of application is in cross-coupling reactions, such as the Sonogashira coupling, which is used to form carbon-carbon bonds. acs.orgorganic-chemistry.orgwikipedia.org While specific use of Methanone, (2-amino-3-methylphenyl)phenyl- as a ligand in this reaction is not widely reported, aminophosphine (B1255530) ligands, which can be derived from aminobenzophenones, have been successfully employed in copper- and amine-free Sonogashira reactions. nih.gov

Furthermore, the aminobenzophenone scaffold can be incorporated into larger, more complex structures to create chiral ligands for asymmetric catalysis. Chiral metal complexes are instrumental in synthesizing enantiomerically pure compounds, which is of high importance in the pharmaceutical industry. For example, chiral Salen complexes of copper(II) and nickel(II) have shown catalytic activity in the asymmetric alkylation of amino acids. nih.gov

The field of organocatalysis, which uses small organic molecules to catalyze reactions, also presents opportunities for aminobenzophenone derivatives. The development of bifunctional organocatalysts, often containing hydrogen-bond donors like thioureas, has been a significant area of research for the synthesis of complex molecules. mdpi.com

Benzophenone (B1666685) and its derivatives are well-known for their photosensitizing properties, meaning they can absorb light and transfer the energy to other molecules, initiating photochemical reactions. medicaljournals.se This characteristic is fundamental to photocatalysis. While direct research on the photocatalytic activity of Methanone, (2-amino-3-methylphenyl)phenyl- is limited, the inherent photophysical properties of the benzophenone core suggest potential in this area. Photocatalysis is a rapidly growing field with applications in organic synthesis, environmental remediation, and energy production. The ability of benzophenone derivatives to undergo intersystem crossing to a triplet state upon photoexcitation is a key feature that could be harnessed in photocatalytic cycles. mdpi.comresearchgate.net

Potential in Optoelectronic Materials (e.g., OLEDs, Sensors, Dyes)

The benzophenone core is a recognized building block for materials used in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.netnih.gov Its derivatives are utilized both as host materials and as emitters in the emissive layer of OLED devices. mdpi.comresearchgate.net The benzophenone moiety can act as a classical phosphor with efficient intersystem crossing, which is a desirable property for developing thermally activated delayed fluorescent (TADF) emitters. mdpi.comresearchgate.netnih.gov TADF materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies in OLEDs. nih.gov

Donor-acceptor type molecules based on benzophenone have been synthesized and investigated for their electroluminescent properties. nih.govmdpi.com By attaching electron-donating groups, such as carbazole (B46965) derivatives, to the benzophenone acceptor core, it is possible to tune the emission color and improve the performance of the resulting OLEDs. nih.govmdpi.com For example, bicarbazole-benzophenone derivatives have been developed as blue TADF emitters. nih.gov These materials often exhibit good thermal stability and amorphous morphology, which are crucial for the longevity and efficiency of OLED devices. nih.gov

The luminescent properties of metal complexes derived from aminobenzophenone-like ligands also suggest their potential use as sensors. mdpi.comdoaj.org Changes in the emission spectrum or intensity upon binding to a specific analyte can form the basis of a chemosensor.

Electrochemical Behavior Studies

The electrochemical characteristics of "Methanone, (2-amino-3-methylphenyl)phenyl-", a member of the substituted benzophenone family, are of significant interest for its potential applications in electro-organic synthesis, catalysis, and materials science. While direct and extensive research on the specific electrochemical behavior of this compound is not widely available in the reviewed literature, a comprehensive understanding can be extrapolated from studies on closely related substituted benzophenones. The electrochemical reduction of the carbonyl group is the central feature of benzophenone chemistry, and this process is known to be significantly influenced by the nature and position of substituents on the aromatic rings.

Generally, the electrochemical reduction of benzophenones in aprotic media proceeds through two successive one-electron transfer steps. The first step is a reversible reduction that forms a stable radical anion. The second is typically an irreversible reduction of this radical anion to a dianion. In protic media, the mechanism is more complex and often involves protonation steps, leading to the formation of a benzhydrol.

Research on various substituted benzophenones provides insight into how the amino (-NH2) and methyl (-CH3) groups in "Methanone, (2-amino-3-methylphenyl)phenyl-" would likely modulate its redox properties. Electron-donating groups, such as amino and methyl, are known to increase the electron density on the carbonyl group. This increased electron density generally makes the reduction more difficult, resulting in a shift of the reduction potential to more negative values compared to unsubstituted benzophenone.

A study on the electrochemical reduction of several para-substituted benzophenones, including p-amino and p-methyl derivatives, in a borax (B76245) buffer at pH 9.2, revealed that the reduction is a two-electron, irreversible process. niscair.res.in The peak potentials were found to be influenced by the Hammett substituent constants, which quantify the electronic effect of the substituents. niscair.res.in It was observed that electron-donating groups make the reduction more difficult. niscair.res.in

Another investigation into a series of substituted benzophenones in dimethylformamide highlighted that benzophenones generally undergo two one-electron reductions. researchgate.net The initial reversible reduction leads to the formation of a stable radical, while the subsequent irreversible reduction produces an unstable benzhydrol dianion. researchgate.net This study encompassed benzophenones with various electron-donating and electron-withdrawing groups, providing a broad comparative framework. researchgate.net

Furthermore, the electrochemical behavior of 2-hydroxy-5-methyl benzophenone benzoylhydrazone has been examined across a range of pH values. rjpbcs.com In acidic solutions, the process involves a four-electron reductive cleavage of the N-N bond. rjpbcs.com While this compound has a different functional group, the study of a methyl-substituted benzophenone derivative provides relevant data on the influence of the alkyl group on the electrochemical process.

The following interactive table summarizes key findings from cyclic voltammetry studies on related substituted benzophenones, which can be used to infer the potential electrochemical behavior of "Methanone, (2-amino-3-methylphenyl)phenyl-". The data illustrates the general trends observed for the reduction of benzophenone derivatives.

CompoundExperimental ConditionsKey FindingsReference
p-AminobenzophenoneBorax buffer (pH 9.2), Cyclic Voltammetry at HMDEIrreversible two-electron reduction. Peak potential influenced by the electron-donating amino group. niscair.res.in
p-MethylbenzophenoneBorax buffer (pH 9.2), Cyclic Voltammetry at HMDEIrreversible two-electron reduction. Peak potential shifted to more negative values compared to unsubstituted benzophenone due to the electron-donating methyl group. niscair.res.in
Substituted Benzophenones (general)Dimethylformamide, Cyclic VoltammetryGenerally two one-electron reductions; the first is reversible (formation of a radical anion), and the second is irreversible (formation of a dianion). researchgate.net
2-Hydroxy-5-methyl benzophenone benzoylhydrazoneBritton-Robinson buffers (pH 2.1-10.1), Cyclic VoltammetryIn acidic media, exhibits a four-electron reductive cleavage of the N-N bond. Shows two cathodic peaks in cyclic voltammetry. rjpbcs.com

Based on these studies, it can be anticipated that "Methanone, (2-amino-3-methylphenyl)phenyl-" will exhibit a reduction potential that is more negative than that of unsubstituted benzophenone due to the combined electron-donating effects of the ortho-amino and meta-methyl groups. The presence of the amino group, in particular, is expected to have a significant impact, potentially leading to pH-dependent electrochemical behavior in protic media due to protonation of the amino group. The steric hindrance from the ortho-amino and meta-methyl groups might also influence the kinetics of the electron transfer and subsequent chemical reactions. Detailed electrochemical studies, such as cyclic voltammetry under various conditions (aprotic and protic solvents, different pH values), would be necessary to fully elucidate the specific redox properties and reaction mechanisms for this compound.

Advanced Analytical Methodologies for Research Applications

Development of Chromatographic Techniques for Separation and Purity Assessment in Complex Reactions

The synthesis of Methanone (B1245722), (2-amino-3-methylphenyl)phenyl-, often through routes like the Friedel-Crafts acylation, can result in a complex mixture containing the desired product, unreacted starting materials, and isomeric byproducts. The separation and purity assessment of the target compound from this matrix are crucial for its characterization and further use. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the separation of aminobenzophenones and their isomers. nih.govgoogle.com The choice of stationary phase, mobile phase composition, and detector settings are critical for achieving optimal separation.

For the separation of positional isomers of aminophenols, a mixed-mode stationary phase containing both strong cation exchange (SCX) and C18 moieties has proven effective. nih.gov A mobile phase consisting of an aqueous phosphate (B84403) buffer (pH 4.85) and methanol (B129727) (85:15, v/v) at a flow rate of 1 mL/min with UV detection at 285 nm has been successfully used for the simultaneous determination of aminophenol isomers. nih.gov While this method was developed for aminophenols, the principles can be adapted for aminobenzophenone isomers, including those that may arise during the synthesis of Methanone, (2-amino-3-methylphenyl)phenyl-.

A typical starting point for method development for the analysis of (2-amino-3-methylphenyl)phenyl-methanone could involve a C8 or C18 column. researchgate.net A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, with a small amount of acid like acetic acid or trifluoroacetic acid to improve peak shape, is a common strategy. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Aminobenzophenone Analysis

ParameterSuggested ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention for aromatic compounds. researchgate.net
Mobile Phase A 0.1% Acetic Acid in WaterAcidifies the mobile phase to suppress silanol (B1196071) activity and improve peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the analytes.
Gradient 20% B to 80% B over 20 minTo effectively separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC. nih.gov
Detection UV at 254 nm and 310 nmBenzophenones typically have strong UV absorbance at these wavelengths.
Injection Volume 10 µLA standard volume for analytical injections.

This table provides a hypothetical starting point for method development and would require optimization for the specific separation of Methanone, (2-amino-3-methylphenyl)phenyl- and its potential impurities.

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another valuable tool for the analysis of volatile and thermally stable compounds like aminobenzophenones. researchgate.netmodgraph.co.uk GC can be used to assess the purity of the final product and to identify and quantify volatile impurities. modgraph.co.uk The choice of the GC column is critical for separating closely related isomers. For benzophenones, a variety of columns can be employed, and the selection depends on the specific isomers and impurities being targeted. researchgate.net The analysis of benzophenones by GC/Fourier transform-infrared spectrometry has also been evaluated, providing unique vapor-phase spectra that allow for the differentiation of closely related structures. researchgate.net

Advanced Spectroscopic Methods for In-Situ Reaction Monitoring

Understanding the kinetics and mechanism of the synthesis of Methanone, (2-amino-3-methylphenyl)phenyl- is greatly enhanced by the ability to monitor the reaction in real-time. In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are particularly well-suited for this purpose as they can provide information about the concentration of reactants, intermediates, and products as the reaction progresses. mdpi.comrsc.org

The Friedel-Crafts acylation, a common method for synthesizing benzophenones, can be effectively monitored using in-situ FTIR. google.commdpi.com By tracking the disappearance of the characteristic vibrational bands of the reactants (e.g., the C=O stretch of an acyl chloride) and the appearance of the product's vibrational bands, a kinetic profile of the reaction can be generated. google.com This data is invaluable for optimizing reaction conditions, identifying reaction intermediates, and elucidating the reaction mechanism. mdpi.comrsc.org

For instance, in the acylation of anilines, in-situ FTIR can track the consumption of the aniline (B41778) starting material and the formation of the corresponding aminobenzophenone. mdpi.com The data can reveal the presence of any intermediate species and help in determining the rate-determining step of the reaction.

Table 2: Key Infrared Absorption Frequencies for Monitoring the Synthesis of (2-amino-3-methylphenyl)phenyl-methanone

Functional GroupTypical Wavenumber (cm⁻¹)Significance in Reaction Monitoring
N-H stretch (amine) 3300-3500Disappearance indicates consumption of the starting aniline.
C=O stretch (acyl halide) 1770-1820Disappearance indicates consumption of the acylating agent.
C=O stretch (ketone) 1680-1700Appearance indicates the formation of the benzophenone (B1666685) product. researchgate.net
Aromatic C-H bending 700-900Changes can indicate substitution patterns on the aromatic rings.

These are general ranges and the exact frequencies will depend on the specific molecular environment.

Quantitative Analysis in Research Settings (e.g., for Mechanistic Studies)

For detailed mechanistic studies, accurate quantification of reactants, intermediates, and products is essential. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and precise method for this purpose. ox.ac.ukscience.govcore.ac.uk

Quantitative ¹H-NMR (qHNMR):

qHNMR allows for the determination of the absolute or relative concentrations of different species in a reaction mixture without the need for identical reference standards for each component. science.gov This is particularly useful for quantifying unstable intermediates that cannot be isolated. The method relies on the principle that the integrated area of a ¹H-NMR signal is directly proportional to the number of protons giving rise to that signal. ox.ac.uk

For the analysis of Methanone, (2-amino-3-methylphenyl)phenyl-, specific, well-resolved proton signals in the ¹H-NMR spectrum can be chosen for quantification. An internal standard with a known concentration and a simple, non-overlapping spectrum is added to the sample. By comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from the internal standard, the concentration of the analyte can be accurately determined. science.gov

Table 3: Potential ¹H-NMR Signals for Quantitative Analysis of (2-amino-3-methylphenyl)phenyl-methanone

Proton EnvironmentExpected Chemical Shift (ppm)Notes for Quantification
Amino (NH₂) protons Broad singlet, ~4.5-6.0May be subject to exchange and broadening, potentially less reliable.
Aromatic protons 6.5-8.0Complex region with potential for overlap, but specific non-overlapping signals can be used.
Methyl (CH₃) protons Singlet, ~2.2-2.5Often a sharp, well-resolved singlet, making it an excellent candidate for quantification.

The exact chemical shifts will depend on the solvent and other experimental conditions. These are illustrative values.

For mechanistic studies of reactions involving substituted anilines, qHNMR can be used to follow the reaction kinetics by taking samples at different time points and analyzing the concentration of the reactants and products. This data can then be used to determine reaction orders, rate constants, and activation parameters, providing deep insights into the reaction mechanism.

Future Research Perspectives and Identification of Research Gaps

Unexplored Synthetic Avenues for Methanone (B1245722), (2-amino-3-methylphenyl)phenyl- and its Analogues

While established methods for the synthesis of 2-aminobenzophenones exist, such as Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions, there is considerable scope for the development of more efficient, sustainable, and versatile synthetic strategies for Methanone, (2-amino-3-methylphenyl)phenyl- and its derivatives. nih.gov Current methodologies can be limited by factors such as harsh reaction conditions, the use of expensive catalysts, and a narrow substrate scope. nih.gov

Future research should focus on the following unexplored synthetic avenues:

C-H Bond Activation: Direct C-H functionalization of readily available anilines and benzoyl derivatives would offer a more atom-economical and environmentally benign approach. Investigating transition-metal catalyzed C-H activation for the direct arylation of 2-methylaniline with benzoyl sources is a promising direction.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety, and facilitate scalability. This would be particularly advantageous for reactions that are exothermic or involve hazardous reagents.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. Its application to the synthesis of aminobenzophenones could provide access to novel reaction pathways under mild conditions.

Enantioselective Synthesis: For analogues of Methanone, (2-amino-3-methylphenyl)phenyl- that possess chirality, the development of enantioselective synthetic methods is crucial for studying their stereospecific biological activities.

Synthetic ApproachPotential AdvantagesResearch Focus
C-H Bond ActivationAtom economy, reduced wasteCatalyst development, substrate scope expansion
Flow ChemistryImproved control, safety, scalabilityReactor design, optimization of reaction conditions
Photoredox CatalysisMild reaction conditions, novel reactivityPhotosensitizer screening, mechanistic studies
Enantioselective SynthesisAccess to single enantiomersChiral catalyst design, asymmetric transformations

Deeper Mechanistic Understanding of Key Reactions

Key areas for future mechanistic investigations include:

Computational Studies: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, identify transition states, and elucidate the role of catalysts and intermediates.

Kinetic Studies: Detailed kinetic analysis of key reactions can provide valuable insights into the reaction order, rate-determining steps, and the influence of various reaction parameters.

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, can help in the identification and characterization of transient intermediates, providing direct evidence for proposed reaction mechanisms.

A deeper understanding of the reaction mechanisms will enable researchers to rationally design more efficient and selective synthetic methods.

Novel Molecular Target Identification for Biological Applications

Derivatives of 2-aminobenzophenones have shown a wide range of biological activities, acting as antimitotic, antitumor, and antiproliferative agents. nih.gov For instance, analogues such as (2-aminothiophen-3-yl)(phenyl)methanones have been identified as positive allosteric modulators of the A1 adenosine (B11128) receptor. nih.govacs.org However, the specific molecular targets of Methanone, (2-amino-3-methylphenyl)phenyl- and its close analogues remain largely unexplored.

Future research should focus on:

High-Throughput Screening: Screening of Methanone, (2-amino-3-methylphenyl)phenyl- and a library of its derivatives against a panel of biological targets could identify novel therapeutic applications.

Chemical Proteomics: The use of affinity-based probes derived from the parent compound can help in the identification of its protein binding partners in a cellular context.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure and evaluation of the biological activity of the resulting analogues can help in identifying the key structural features required for interaction with a specific molecular target.

The identification of novel molecular targets will be a critical step in translating the chemical potential of this compound into tangible therapeutic benefits.

Development of Next-Generation Derivatives with Tailored Molecular Interactions

Building upon the identification of molecular targets, the next logical step is the rational design and synthesis of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. This involves a detailed understanding of the molecular interactions between the ligand and its target.

Future efforts in this area should include:

Structure-Based Drug Design: Once a molecular target is identified and its three-dimensional structure is known, computational tools can be used to design derivatives that exhibit enhanced binding affinity and selectivity.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds.

Introduction of Pharmacophoric Features: The incorporation of specific functional groups that are known to interact with particular biological targets can be a fruitful strategy for developing derivatives with tailored activities.

Derivative Design StrategyKey ObjectiveMethodologies
Structure-Based DesignEnhanced potency and selectivityMolecular docking, molecular dynamics simulations
Fragment-Based DiscoveryNovel lead compound identificationX-ray crystallography, NMR spectroscopy
Pharmacophore-Guided ModificationTargeted biological activityBioisosteric replacement, functional group introduction

Expansion into Emerging Material Science Applications

The photophysical properties of aminobenzophenones suggest their potential for applications in material science. acs.orgias.ac.innih.gov For example, some benzophenone (B1666685) derivatives are used as UV absorbers in sunscreens. nih.gov The specific substitution pattern of Methanone, (2-amino-3-methylphenyl)phenyl- may give rise to unique photophysical characteristics that could be exploited in various materials.

Promising areas for future research in material science include:

Organic Light-Emitting Diodes (OLEDs): The fluorescent or phosphorescent properties of derivatives could be harnessed in the development of new emissive materials for OLEDs.

Photoinitiators: Benzophenone and its derivatives are well-known photoinitiators for polymerization reactions. The specific electronic properties of Methanone, (2-amino-3-methylphenyl)phenyl- could lead to photoinitiators with tailored absorption characteristics and efficiencies.

Molecular Sensors: The amino and carbonyl groups of the molecule provide sites for potential interaction with analytes. Modification of the structure could lead to the development of chemosensors for the detection of specific ions or molecules.

The exploration of these material science applications represents a largely untapped area of research for this class of compounds.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Methanone, (2-amino-3-methylphenyl)phenyl-, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via Friedel-Crafts acylation or intermolecular condensation reactions. For example, condensation of substituted acetophenone derivatives with aryl halides under acidic or basic catalysis is a common approach. Key factors include solvent polarity (e.g., dichloromethane vs. DMF), temperature control (60–120°C), and catalyst selection (e.g., Lewis acids like AlCl₃). Purification via column chromatography with ethyl acetate/hexane gradients is critical for isolating the product .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves aromatic proton environments and confirms substitution patterns. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1650–1700 cm⁻¹) and amino/methyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, single-crystal X-ray diffraction (using SHELX software) provides atomic-level structural details .

Q. How does the presence of the 2-amino-3-methylphenyl group influence the compound’s solubility and reactivity?

  • Answer : The amino group enhances solubility in polar solvents (e.g., ethanol, DMSO) via hydrogen bonding, while the methyl group introduces steric hindrance, affecting nucleophilic attack at the carbonyl carbon. Reactivity studies show selective electrophilic substitution at the para position of the phenyl ring due to electron-donating effects of the amino group .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in nucleophilic addition reactions involving this methanone derivative?

  • Answer : Density Functional Theory (DFT) calculations reveal that the electron-deficient carbonyl carbon attracts nucleophiles, while the amino group directs addition via resonance stabilization. For example, Grignard reagents preferentially attack the carbonyl carbon, forming tetrahedral intermediates stabilized by hydrogen bonding with the amino group .

Q. How can discrepancies between experimental spectroscopic data and computational models be resolved?

  • Answer : Discrepancies in NMR chemical shifts or IR stretches often arise from solvent effects or conformational flexibility. Hybrid methods combining experimental data (e.g., NIST reference spectra) with molecular dynamics simulations can reconcile these differences. For example, solvent correction factors applied to DFT-predicted shifts improve alignment with observed ¹³C NMR data .

Q. What strategies optimize multi-step synthesis yields for complex derivatives of this compound?

  • Answer : Reaction parameter optimization includes:

  • Temperature : Lower temperatures (<80°C) reduce side reactions in acylation steps.
  • Catalyst loading : Sub-stoichiometric amounts of p-toluenesulfonic acid improve condensation efficiency.
  • Workup protocols : Quenching with aqueous NaHCO₃ minimizes decomposition of acid-sensitive intermediates .

Q. What structural modifications enhance biological target specificity in related methanone derivatives?

  • Answer : Substituting the phenyl ring with electron-withdrawing groups (e.g., -NO₂) or extending conjugation (e.g., adding thiadiazolyl groups) improves antimicrobial activity. For instance, bis-aryl methanones with thiadiazole substituents exhibit enhanced biofilm inhibition due to increased hydrophobic interactions with bacterial membranes .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

  • Answer : Thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) provides definitive decomposition profiles. Conflicting data may arise from impurities or moisture content. Cross-validation with differential scanning calorimetry (DSC) identifies phase transitions, while controlled humidity studies clarify hydrolytic stability .

Methodological Recommendations

  • Crystallography : Use SHELXL for refining high-resolution crystal structures, particularly for resolving hydrogen bonding networks .
  • Spectroscopy : Employ DEPT-135 NMR to distinguish CH₂ and CH₃ groups in complex spectra .
  • Synthesis : Screen solvent-catalyst combinations (e.g., AlCl₃ in CH₂Cl₂ vs. BF₃ in acetonitrile) to optimize regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.